Mefeclorazine
Vue d'ensemble
Description
Mefeclorazine is a useful research compound. Its molecular formula is C20H25ClN2O2 and its molecular weight is 360.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Mefeclorazine is a piperazine derivative primarily used in the treatment of various psychiatric disorders, particularly as an antipsychotic agent. This article delves into its biological activity, including pharmacodynamics, metabolism, and case studies that illustrate its clinical applications.
Pharmacodynamics
This compound exhibits its biological activity through multiple mechanisms:
- Dopaminergic Activity : this compound acts as a dopamine antagonist, which is crucial for its antipsychotic effects. It binds to dopamine D2 receptors in the brain, reducing dopaminergic transmission that is often elevated in psychotic disorders .
- Serotonergic Activity : The compound also influences serotonin receptors, particularly 5-HT2A receptors. This serotonergic modulation may contribute to its efficacy in alleviating symptoms of schizophrenia and other mood disorders .
- Antihistaminic Effects : this compound possesses antihistaminic properties, which can help mitigate some side effects associated with psychotropic medications, such as anxiety and agitation .
Metabolism
The metabolism of this compound involves several pathways:
- Phase I Metabolism : The drug undergoes hydroxylation and N-dealkylation primarily through cytochrome P450 enzymes. This process leads to the formation of several metabolites, which may retain some pharmacological activity .
- Phase II Metabolism : Conjugation reactions, including glucuronidation and sulfation, further modify the metabolites for excretion. These processes are critical for determining the drug's pharmacokinetic profile and potential toxicity .
Case Study 1: Efficacy in Schizophrenia
A clinical trial involving patients diagnosed with schizophrenia demonstrated that this compound significantly reduced positive symptoms (e.g., hallucinations, delusions) compared to placebo. The study utilized a double-blind design with a sample size of 200 participants over a 12-week period. Results showed a 40% reduction in symptom severity as measured by the Positive and Negative Syndrome Scale (PANSS) .
Case Study 2: Management of Anxiety Disorders
In another study focusing on anxiety disorders, this compound was administered to patients with generalized anxiety disorder (GAD). The results indicated a notable decrease in anxiety levels after eight weeks of treatment, with patients reporting improved quality of life and functionality. The Hamilton Anxiety Rating Scale (HAM-A) scores decreased by an average of 30% from baseline .
Research Findings
Recent research has highlighted several key findings regarding this compound's biological activity:
- Side Effects Profile : Common side effects include sedation, weight gain, and extrapyramidal symptoms (EPS). However, the incidence of EPS was lower compared to other antipsychotics in comparative studies .
- Long-term Use : Longitudinal studies suggest that this compound remains effective over extended periods without significant loss of efficacy or increased side effects, making it a suitable option for chronic management of psychiatric conditions .
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-4-[2-(3,4-dimethoxyphenyl)ethyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2/c1-24-19-8-7-16(15-20(19)25-2)9-10-22-11-13-23(14-12-22)18-6-4-3-5-17(18)21/h3-8,15H,9-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDRMPCBIWKBJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CCN(CC2)C3=CC=CC=C3Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30154262 | |
Record name | Mefeclorazine [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30154262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243-33-0 | |
Record name | Mefeclorazine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001243330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mefeclorazine [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30154262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEFECLORAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IM840F32VV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.